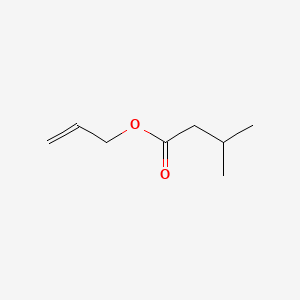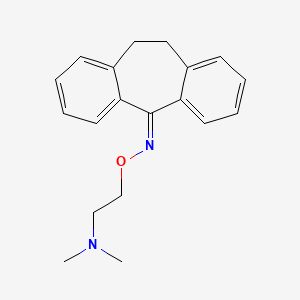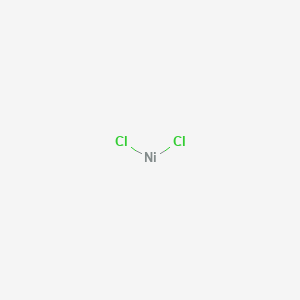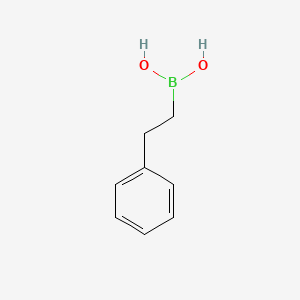
Phenethylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenethylboronic acid and its derivatives often involves palladium-catalyzed coupling reactions, a method illustrated by the synthesis of poly(para-2,5-di-n-hexylphenylene) through the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid. This process yields structurally homogeneous products with significant degrees of polymerization, showcasing the utility of boronic acid derivatives in polymer science (Rehahn, Schlüter, Wegner, & Feast, 1989). Further, the enantioselective synthesis of specific diols from aldehydes, using diisopropyl tartrate modified allylboronates, demonstrates the compound's utility in creating chiral molecules with high selectivity (Roush & Grover, 1992).
Molecular Structure Analysis
The molecular structure of phenethylboronic acid facilitates its involvement in a variety of chemical reactions. Its structure allows for the synthesis of phenothiazinylboronic acid derivatives, which serve as building blocks for redox-active materials. This utility is showcased in the preparation of novel materials with large Stokes shifts and reversible low oxidation potentials (Kraemer, Zimmermann, Sailer, & Mueller, 2002).
Chemical Reactions and Properties
Phenethylboronic acid participates in diverse chemical reactions, including the transformation of oximes of phenethyl ketone derivatives to quinolines and azaspirotrienones, a process catalyzed by tetrabutylammonium perrhenate and trifluoromethanesulfonic acid. This transformation underscores the compound's versatility in synthesizing complex nitrogen-containing heterocycles (Kusama, Yamashita, Uchiyama, & Narasaka, 1997).
Physical Properties Analysis
Phenethylboronic acid and its derivatives exhibit specific physical properties that make them suitable for use in various applications, including as fluorescent probes for glucose determination. Functionalization with 3-aminobenzeneboronic acid has enabled the creation of sensitive and selective sensing systems for glucose, demonstrating the potential for biomedical applications (Qu et al., 2013).
Wissenschaftliche Forschungsanwendungen
-
Fluorescence Imaging and Tumor Therapy
- Application : Phenylboronic acid (PBA)-based functional chemical materials have been used in imaging and tumor therapy. They are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .
- Methods : PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
- Results : For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .
-
Diagnostic and Therapeutic Applications
- Application : Phenylboronic acid (PBA) derivatives form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- Methods : This research focuses on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results : The results of this research are not detailed in the source .
-
Enrichment of cis-diol Containing Molecules
- Application : Phenylboronic acid (PBA)-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These materials are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
- Methods : The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach . They display ultrahigh selectivity to the cis-diol containing molecules .
- Results : The PBA-functionalized polymers showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively .
-
Tethering of the Glycan Domain of Antibodies
- Application : PBA-BODIPY dyes have been synthesized for the tethering of the glycan domain of antibodies .
- Methods : The synthesis of a series of modular and functional PBA-BODIPY dyes is reported . These dyes merge the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies .
-
Antibacterial Activity of Silver Nanoparticles
- Application : Phenylboronic acid surface functionalization has been used to drastically promote the antibacterial activity of silver nanoparticles .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : This study demonstrates that phenylboronic acid surface functionalization improves the selectivity of silver-based nanoparticles against a variety of bacteria .
-
- Application : Phenylboronic acid-decorated polymeric nanomaterials have been used for advanced bio-applications . This includes the design of glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
- Methods : The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials . As polymeric nanomaterials could greatly enhance molecular interactions by multivalent effects, they have attracted much attention in biomedical applications .
- Results : The most typical application of PBA and its derivatives is focused on glucose-responsive materials to recognize blood glucose and delivery insulin for the treatment of diabetes mellitus .
-
Sensing and Other Applications
- Application : Boronic acids are increasingly utilized in diverse areas of research. This includes the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRUMANMDWQMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188000 | |
| Record name | Phenylethane boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylboronic acid | |
CAS RN |
34420-17-2 | |
| Record name | Phenylethane boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethane Boronic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylethane boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



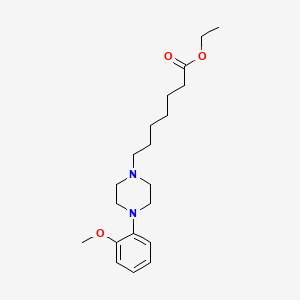
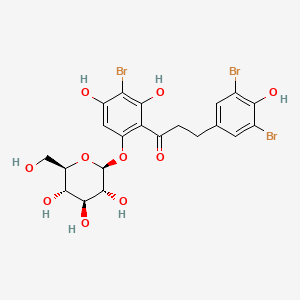
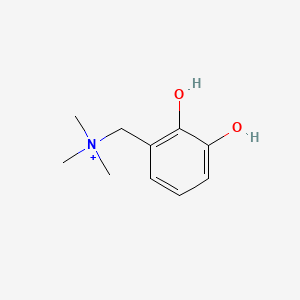
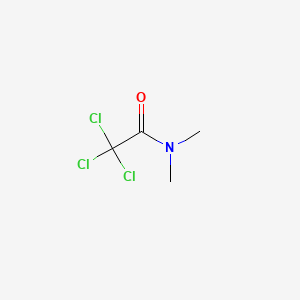
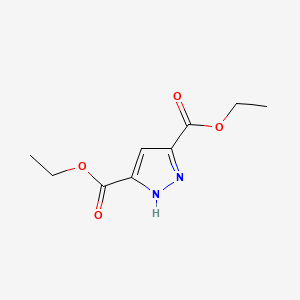
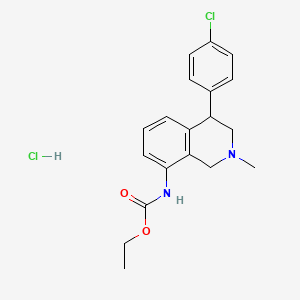
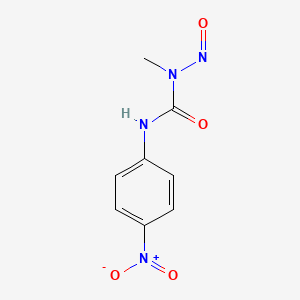
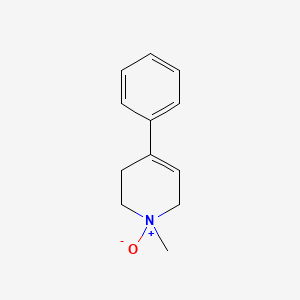

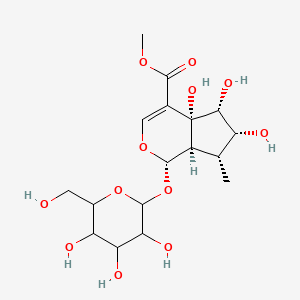
![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)
